Isopterocarpolone

Description

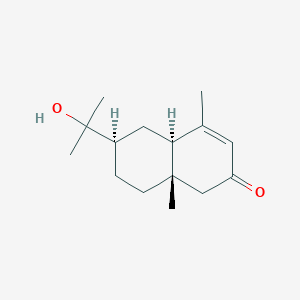

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(4aR,6R,8aS)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O2/c1-10-7-12(16)9-15(4)6-5-11(8-13(10)15)14(2,3)17/h7,11,13,17H,5-6,8-9H2,1-4H3/t11-,13+,15+/m1/s1 |

InChI Key |

FHYDKOXNQTYJEV-ZLDLUXBVSA-N |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC(CC2)C(C)(C)O)C |

Synonyms |

isopterocarpolone |

Origin of Product |

United States |

Natural Bioproduction and Phytochemical/microbial Isolation of Isopterocarpolone

Plant-Derived Sources and Ecological Context

Isopterocarpolone was initially recognized as a plant metabolite. Its isolation from certain plant species underscores the role of these organisms in the natural production of this sesquiterpene.

Pterocarpus santalinus (Red Sandalwood) as a Primary Botanical Origin

Pterocarpus santalinus, commonly known as Red Sandalwood, is a significant botanical source from which this compound has been isolated. Early research identified this compound among a group of sesquiterpenes found in the heartwood of P. santalinus. researchgate.netresearchgate.netias.ac.inacademicjournals.org This heartwood is also known for its medicinal properties and use in various industries. researchgate.netresearchgate.net The isolation of this compound from P. santalinus heartwood has been reported alongside other related sesquiterpenes such as pterocarptriol, pterocarpdiolone, β-eudesmol, pterocarpol, and cryptomeridiol. researchgate.netresearchgate.netias.ac.inacademicjournals.org Structural determination of these compounds was carried out using spectral and chemical studies. researchgate.netresearchgate.netias.ac.inacademicjournals.org

Occurrence in Other Plant Genera (e.g., Atractylodes DC.)

Beyond Pterocarpus santalinus, this compound-type sesquiterpenoids have also been reported in the genus Atractylodes DC. semanticscholar.orgmdpi.comnih.gov The rhizomes of Atractylodes species are known to contain various sesquiterpenoids, which are considered characteristic chemical constituents. semanticscholar.orgmdpi.comnih.govresearchgate.net A comprehensive review on the sesquiterpenoids from Atractylodes DC. genus rhizomes classified them into different types, including this compound-type sesquiterpenoids. semanticscholar.orgmdpi.comnih.gov While the review mentions "this compound-type" compounds and lists examples like 14-hydroxy-isopterocarpolone and Atractyloside I, it indicates that 11 this compound-type sesquiterpenoids have been isolated and identified from this genus. semanticscholar.orgmdpi.com

Microbial Production and Biogeographical Distribution

More recently, the capacity for microorganisms to produce this compound has been discovered, expanding the understanding of its natural distribution and potential biosynthetic routes beyond the plant kingdom.

First Native Bacterial Production by Streptomyces sp. RM-14-6

A significant finding in the study of this compound's natural production was the identification of its native bacterial production by Streptomyces sp. RM-14-6. researchgate.netnih.govmdpi.comresearchgate.netnpatlas.orgtandfonline.comnih.gov114.55.40 This Appalachian isolate was reported as the first known bacterium to produce this compound. researchgate.netnih.govresearchgate.netnpatlas.orgtandfonline.comnih.gov114.55.40 This discovery was particularly notable because this compound was previously primarily considered a plant metabolite. researchgate.netnih.govnih.gov114.55.40 The isolation and full characterization of this compound from Streptomyces sp. RM-14-6 were achieved using techniques such as 1D and 2D NMR spectroscopy and HR-ESI mass spectrometry. researchgate.netnih.govresearchgate.netnih.gov This bacterial production suggests the existence of unique enzymatic transformations potentially involved in its biosynthesis, setting the stage for further research into novel bacterial biosynthetic machinery. researchgate.netnih.govnih.gov

Endophytic Fungal Sources (e.g., Eutypella sp. BCC 13199)

Endophytic fungi, which live within plant tissues, have also been explored as sources of natural products. The genus Eutypella is one such group of fungi known to produce secondary metabolites. nih.govtandfonline.comresearchgate.net Research on the endophytic fungus Eutypella sp. BCC 13199 has led to the isolation of various compounds, including sesquiterpenes. nih.govnih.gov While the search results mention the isolation of other types of sesquiterpenes, such as ent-eudesmane sesquiterpenes and a new sesquiterpene lactone, from Eutypella sp. BCC 13199 and other Eutypella species, direct evidence of this compound isolation from Eutypella sp. BCC 13199 is not explicitly stated in the provided snippets. nih.govtandfonline.comresearchgate.netnih.gov However, the isolation of various sesquiterpenoids from Eutypella species indicates their capacity to produce this class of compounds. nih.govtandfonline.comresearchgate.net

Here are some data points extracted from the search results:

| Source Organism | Type of Organism | Key Findings Related to this compound | Reference |

| Pterocarpus santalinus | Plant | Isolated from heartwood, identified as a sesquiterpene along with others. | researchgate.netresearchgate.netias.ac.inacademicjournals.org |

| Atractylodes DC. genus | Plant | This compound-type sesquiterpenoids reported, including 11 isolated compounds of this type. | semanticscholar.orgmdpi.comnih.gov |

| Streptomyces sp. RM-14-6 | Bacterium | First reported native bacterial production of this compound; full characterization performed. | researchgate.netnih.govmdpi.comresearchgate.netnpatlas.orgtandfonline.comnih.gov114.55.40 |

| Eutypella sp. BCC 13199 | Endophytic Fungus | Isolated other sesquiterpenes; genus known to produce secondary metabolites including terpenoids. | nih.govtandfonline.comresearchgate.netnih.gov |

Advanced Isolation and Purification Methodologies

The isolation and purification of this compound from complex biological matrices necessitate the application of advanced techniques to obtain the compound in a pure form for structural elucidation and further studies.

Extraction Techniques from Diverse Biological Matrices

The initial step in obtaining this compound involves extracting it from the source material, whether plant tissue or microbial fermentation broth.

Solvent-based extraction is a fundamental technique used to isolate natural products based on their solubility in different solvents. For plant materials like Pterocarpus santalinus heartwood, various solvents can be employed. While specific optimization details for this compound extraction from plants are not extensively detailed in the provided snippets, general principles of solvent extraction for natural products apply. This typically involves selecting solvents of varying polarities to selectively dissolve the target compound from the plant matrix. For instance, extraction of crude drugs with hexane (B92381) or petroleum ether is suggested for soluble steroids, followed by more polar solvents like ethyl acetate (B1210297) and methanol (B129727) for compounds with different polarities or glycosylated forms researchgate.net.

From microbial sources, such as Streptomyces species, solvent extraction is also a common approach. For example, an antifungal compound, which was confirmed by HPLC and GC-MS to be a pure compound in the diethyl ether extract, was extracted from an active Streptomyces isolate with ethyl acetate followed by diethyl ether researchgate.net.

When this compound is produced through microbial fermentation, the compound is present in the fermentation broth. Processing of the fermentation broth is crucial for isolating the target metabolite. This can involve separating the microbial cells from the liquid broth, followed by extraction of the compound from either the cells or the broth depending on its location (intracellular or extracellular).

In the case of Streptomyces sp. RM-14-6, scale-up fermentation (8 L) was performed, followed by isolation and purification to obtain this compound nih.gov. Another study involving a marine-derived Streptomyces sp. SCSIO 40020 also involved the purification of compounds from the fermentation broth mdpi.com. Processing of fermentation broth can include centrifugation to separate cells mdpi.com. Hydrophobic resins, such as Amberlite XAD-16N, can be used to capture compounds from the fermentation supernatant, increasing concentration and removing impurities mdpi.com.

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving high purity.

HPLC is a powerful tool widely used for the analysis and purification of natural products, including sesquiterpenoids like this compound. HPLC can be used to confirm the presence and purity of compounds in extracts researchgate.net. Semi-preparative HPLC is frequently employed for the purification of isolated compounds mdpi.commdpi.com. For instance, semi-preparative HPLC using a Phenomenex ODS column with acetonitrile/water mobile phases has been used to purify this compound from a Streptomyces extract mdpi.com. HPLC analysis is also used to determine the purity of isolated compounds researchgate.net. This compound-type sesquiterpenoids from A. lancea have been isolated and elucidated using HPLC and detailed spectroscopic methods mdpi.com. RP-HPLC-DAD has been used for quantification of compounds nih.gov.

Various types of column chromatography are utilized in the purification of this compound and related compounds.

Silica (B1680970) Gel Column Chromatography: Silica gel is a common stationary phase for normal-phase column chromatography, separating compounds based on polarity. It has been used in the isolation of sesquiterpenoids researchgate.netlongdom.org. Repeated silica gel column chromatography has been employed to isolate sesquiterpenoids from plant extracts mdpi.com.

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a versatile size exclusion chromatography medium that also exhibits reversed-phase and adsorption properties, suitable for separating natural products like steroids, terpenoids, and lipids sigmaaldrich.comresearchgate.netcytivalifesciences.com. It is useful for both analytical and industrial scales cytivalifesciences.com. Sephadex LH-20 has been used in the purification of compounds from plant extracts 114.55.40 and microbial sources science.govcuvillier.de. Its dual hydrophilic and lipophilic nature provides unique selectivity researchgate.netcytivalifesciences.com.

RP-18 Column Chromatography: RP-18 (reversed-phase C18) is a common stationary phase for reversed-phase chromatography, separating compounds based on their hydrophobicity. RP-18 column chromatography is used for the purification of natural products cuvillier.deresearchgate.net. It has been used in conjunction with Sephadex LH-20 and semi-preparative HPLC for the isolation of this compound-type sesquiterpenoids mdpi.comsemanticscholar.org. TLC on RP-18 plates is also used in separation procedures mdpi.com.

These chromatographic methods, often used in sequence, allow for the effective separation and purification of this compound from complex natural extracts.

Data Table: Examples of Chromatographic Methods Used in Sesquiterpene Isolation

| Stationary Phase | Mobile Phase Examples | Separation Principle | Application Examples |

| Silica Gel | Hexane/Ethyl Acetate, CH2Cl2/MeOH | Polarity (Normal Phase) | Isolation of sesquiterpenoids from plants and microbes cuvillier.demdpi.comresearchgate.netlongdom.org |

| Sephadex LH-20 | Methanol, Methanol/Water | Size Exclusion, Partition | Purification of natural products, including sesquiterpenoids science.govcuvillier.desigmaaldrich.comresearchgate.netcytivalifesciences.com114.55.40 |

| RP-18 (C18) | Acetonitrile/Water, MeOH/H2O | Hydrophobicity (Reversed-Phase) | Purification of sesquiterpenoids, often with HPLC cuvillier.demdpi.comsemanticscholar.orgmdpi.comresearchgate.net |

| ODS (C18) | Acetonitrile/Water | Hydrophobicity (Reversed-Phase) | Semi-preparative HPLC purification of this compound mdpi.com |

Detailed Research Findings:

Research on Streptomyces sp. RM-14-6 highlighted the first native bacterial production of this compound. The isolation involved scale-up fermentation (8 L) which yielded 7.1 mg of this compound as a colorless oil. The structure was fully characterized using 1D and 2D NMR spectroscopy and HR-ESI mass spectrometry nih.gov.

Another study on Pterocarpus santalinus heartwood reported the isolation of this compound along with other sesquiterpenes and triterpenes. The structures were determined by spectral and chemical studies researchgate.net. A more recent study on P. santalinus heartwood also isolated this compound and characterized it by comparing spectroscopic data with literature nih.govresearchgate.net.

From A. lancea, three this compound-type sesquiterpenoids were isolated using HPLC and detailed spectroscopic methods mdpi.com. Five this compound-type sesquiterpenoids were also identified in this species using extensive methods mdpi.com. Isolation from A. lancea has also involved RP-18, Sephadex LH-20 column chromatography, and semi-preparative HPLC mdpi.comsemanticscholar.org.

Preparative and Semi-Preparative HPLC Techniques

High-Performance Liquid Chromatography (HPLC) techniques, specifically preparative and semi-preparative HPLC, are crucial for the isolation and purification of this compound from complex natural extracts. Semi-preparative HPLC has been utilized in the purification process of compounds, including this compound, from microbial sources such as Streptomyces sp. SCSIO 40020. mdpi.com. In one study, fractions obtained from initial purification steps were further subjected to semi-preparative HPLC using a C18 column and a mobile phase system of acetonitrile/water to yield purified compounds. mdpi.com. Preparative HPLC using a reversed-phase column has also been employed for the isolation of sesquiterpenoids. daneshyari.com.

Structural Elucidation via Advanced Spectroscopic and Spectrometric Techniques

The structural determination of this compound relies heavily on advanced spectroscopic and spectrometric methods, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of this compound, providing insights into the arrangement of hydrogen and carbon atoms and their connectivity.

One-Dimensional (1D) NMR (¹H and ¹³C)

One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule and their chemical environments. The ¹H NMR spectrum of this compound in CDCl₃ has shown characteristic signals, including a singlet peak for an olefinic proton at δ 5.83 ppm and signals for four methyl groups at δ 1.91, 1.28, 1.28, and 0.91 ppm. nih.gov. The methyl signal at δ 1.91 ppm suggests attachment to an sp²-carbon. nih.gov. Additional aliphatic protons are observed in the range of δ 1.34 to 2.81 ppm. nih.gov.

The ¹³C NMR spectrum, often acquired with HSQC data, reveals the presence of different types of carbon atoms. nih.gov. For this compound, the ¹³C NMR spectrum indicates a sesquiterpene structure with 15 carbon atoms. nih.gov. Key signals include a carbonyl carbon at δ<0xE2><0x82><0x93>C 199.7 ppm, an oxygenated quaternary carbon at δ<0xE2><0x82><0x93>C 74.7 ppm, and two olefinic carbons at δ<0xE2><0x82><0x93>C 126.8 ppm (CH) and 164.1 ppm (C<0xE2><0x82><0x97>q), characteristic of an α,β-unsaturated ketone. nih.gov. Signals for four methylenes, one quaternary carbon, and four methyl groups are observed between δ<0xE2><0x82><0x93>C 18.1 and 55.1 ppm. nih.gov.

Table 1: Selected ¹H NMR Data for this compound (in CDCl₃) nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Inferred) |

| 5.83 | s | 1H | Olefinic proton |

| 1.91 | s | 3H | Methyl group |

| 1.28 | s | 6H | Methyl groups |

| 0.91 | s | 3H | Methyl group |

| 1.34 - 2.81 | m | 9H | Aliphatic protons |

Table 2: Selected ¹³C NMR Data for this compound nih.gov

| Chemical Shift (δ<0xE2><0x82><0x93>C, ppm) | Carbon Type (from HSQC) | Functional Group (Inferred) |

| 199.7 | C | Carbonyl |

| 164.1 | C<0xE2><0x82><0x97>q | Olefinic quaternary |

| 126.8 | CH | Olefinic methine |

| 74.7 | C<0xE2><0x82><0x97>q | Oxygenated quaternary |

| 18.1 - 55.1 | CH₂, C, CH₃ | Aliphatic carbons |

Two-Dimensional (2D) NMR (COSY, HMBC, HSQC, NOESY)

Two-dimensional NMR experiments provide crucial connectivity information, allowing for the full assignment of the molecular structure. nih.govresearchgate.netmagritek.comprinceton.edusdsu.edu.

COSY (COrrelation SpectroscopY): COSY spectra reveal correlations between protons that are J-coupled, typically through one, two, or three bonds. princeton.edusdsu.edu. Analysis of COSY data helps establish proton-proton connectivity within the molecule's framework. nih.gov.

HMBC (Heteronuclear Multiple-Bond Correlation): HMBC experiments show correlations between protons and carbons separated by two to four (or occasionally more) bonds. princeton.edusdsu.edu. This is particularly useful for establishing connectivity across quaternary carbons and linking different parts of the molecule. nih.govmagritek.comsdsu.edu. HMBC correlations are vital for confirming structural fragments and their connections. nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates protons directly attached to carbons (one-bond correlation). princeton.edusdsu.edu. This experiment is essential for assigning proton signals to their corresponding carbon atoms and determining the type of carbon (CH₃, CH₂, CH) based on the ¹³C chemical shift and the appearance in multiplicity-edited HSQC spectra. nih.govmagritek.comprinceton.edu.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments provide information about spatial proximity between protons. princeton.edu. Cross-peaks in a NOESY spectrum indicate protons that are close in space, regardless of the number of bonds separating them. princeton.edu. NOE interactions, such as those observed between H-5/H-7<0xE2><0x82><0x97>ax and H-9<0xE2><0x82><0x97>ax, and between H₃-14/H-6<0xE2><0x82><0x97>ax and H-8<0xE2><0x82><0x97>ax in the NOESY spectrum of this compound, are critical for determining the relative stereochemistry and conformation of the molecule, including the trans A/B ring juncture. nih.gov.

Thorough analysis of 1D and 2D NMR spectra (¹H, ¹³C, HSQC, COSY, TOCSY, and HMBC) collectively enables the comprehensive structural assignment of this compound. nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, providing its elemental composition.

Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used for analyzing polar or relatively polar natural products like this compound. nih.govnih.govmdpi.com. HR-ESI-MS analysis of this compound has provided a molecular weight of 236 Da, with a detected ion peak at m/z 237.1849 [M+H]⁺. nih.gov. This data supports the molecular formula C₁₅H₂₄O₂, consistent with a sesquiterpene structure. nih.govctdbase.org. HRMS data is crucial for confirming the molecular formula deduced from NMR data and establishing the compound's identity. nih.govnih.govscience.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. It involves separating the components of a sample by gas chromatography, followed by their detection and identification based on their mass-to-charge ratio using mass spectrometry. This technique is valuable in the analysis of natural products to determine their volatile profiles, which can contribute to characteristics such as aroma and flavor. While GC-MS is a standard method for analyzing volatile organic compounds in various natural sources and fermentation products, specific research detailing the volatile profile of this compound itself using GC-MS was not found in the provided search results.

Chiroptical Spectroscopy for Absolute Stereochemistry

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are of significant importance in determining the absolute stereochemistry of chiral compounds, which refers to the precise three-dimensional arrangement of atoms in a molecule. Key chiroptical techniques include Circular Dichroism (CD) spectroscopy and Optical Rotation measurements.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left-handed and right-handed circularly polarized light by a chiral substance. This phenomenon arises from the interaction of light with optically active molecules. CD spectra provide valuable information about the structural characteristics of chiral molecules, including their conformation and, particularly for biomolecules, secondary and tertiary structures. While CD spectroscopy is a powerful tool for the structural analysis of chiral molecules, specific CD spectral data or detailed findings for this compound were not presented in the provided search results.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances, defined as the angle through which the plane of plane-polarized light is rotated when passing through a sample of the substance. Substances that rotate the plane of light are considered optically active. The magnitude and direction of the optical rotation are specific to a given chiral compound and are influenced by factors such as the concentration of the substance, the path length of the light through the sample, the temperature, and the wavelength of the light used.

Specific optical rotation ([α]) is a standardized measure that allows for the comparison of the optical activity of different substances or solutions. It is typically calculated using the observed optical rotation, the concentration of the substance, and the path length, usually referenced to a standard temperature (commonly 20 °C or 25 °C) and wavelength (such as the sodium D line at 589 nm).

For this compound isolated from Streptomyces species RM-14-6, the determined optical rotation was [α]D^25 = +42° (CHCl3) nih.gov. This value was reported to be consistent with a previously reported value of [α]D^32 = +47° (CHCl3) for this compound nih.gov. Based on spectroscopic data, including NMR and HR-ESI mass spectrometry, the absolute structure of this bacterially produced this compound was concluded to be 5R,7R,10S nih.gov.

Here is a summary of the reported optical rotation data:

| Source | Temperature (°C) | Wavelength (nm) | Solvent | Optical Rotation ([α]) |

| Streptomyces sp. RM-14-6 nih.gov | 25 | D (589) | CHCl3 | +42° |

| Literature Reported nih.gov | 32 | D (589) | CHCl3 | +47° |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that different chemical bonds and functional groups absorb infrared radiation at characteristic frequencies. When a molecule is exposed to infrared light, specific bonds vibrate (stretch, bend, wag, etc.) at resonant frequencies, leading to the absorption of light at those wavelengths. An IR spectrum, typically presented as a plot of transmittance or absorbance versus wavenumber, shows these characteristic absorption bands, providing a unique "fingerprint" for the molecule. Analysis of the positions, intensities, and shapes of these absorption bands allows for the identification of the functional groups present, such as carbonyl (C=O), hydroxyl (O-H), and carbon-hydrogen (C-H) bonds. While IR spectroscopy is a standard technique for the structural characterization of organic compounds like this compound, specific IR spectral data or detailed analysis for this compound were not provided in the search results.

Biosynthetic Pathways and Biogenetic Investigations of Isopterocarpolone

Isoprenoid Precursor Biosynthesis (Farnesyl Pyrophosphate, FPP)

All sesquiterpenes, a class of terpenoids containing 15 carbon atoms, originate from the central precursor molecule, farnesyl pyrophosphate (FPP). wikipedia.org The biosynthesis of FPP is a fundamental process in the metabolism of most organisms, occurring through the well-established mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the basic five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com

The formation of FPP is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govnih.gov This enzyme facilitates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This chain elongation process generates the 15-carbon acyclic isoprenoid diphosphate (B83284), FPP, which stands at a critical branch point in isoprenoid metabolism, serving as the direct precursor not only for sesquiterpenes but also for triterpenes, sterols, and carotenoids. mdpi.combrainkart.com

| Precursor | Enzyme | Product | Description |

| Dimethylallyl pyrophosphate (DMAPP) + Isopentenyl pyrophosphate (IPP) | Geranyl Pyrophosphate Synthase | Geranyl Pyrophosphate (GPP) | Formation of the C10 precursor. |

| Geranyl Pyrophosphate (GPP) + Isopentenyl pyrophosphate (IPP) | Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl Pyrophosphate (FPP) | Formation of the C15 precursor for all sesquiterpenes. |

Putative Enzymatic Cyclization Mechanisms and Intermediates

The conversion of the linear FPP molecule into the complex bicyclic structure of isopterocarpolone is orchestrated by a class of enzymes known as sesquiterpene synthases or cyclases. These enzymes catalyze some of the most complex reactions in chemistry, involving intricate carbocation-mediated cyclizations and rearrangements. nih.govresearchgate.net

The biosynthesis of eudesmane-type sesquiterpenes, such as this compound, is widely proposed to initiate with the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a 1,10-cyclization to generate a key intermediate, the germacryl cation. mdpi.com This cation is a central branching point in the biosynthesis of many different sesquiterpene skeletons. sci-hub.seresearchgate.net

Deprotonation of the germacryl cation can lead to the formation of germacrene A, a common, often enzyme-bound, intermediate in the biosynthesis of numerous sesquiterpenes. nih.govnih.gov Subsequent protonation of germacrene A can regenerate a carbocation, which then undergoes a second, transannular cyclization. This step forms the bicyclic eudesmyl cation, which is the direct precursor to the characteristic 6/6 fused ring system of the eudesmane (B1671778) skeleton. mdpi.com

Following the formation of the core eudesmane carbocation, a series of stereospecific rearrangements, hydride shifts, and quenching of the cation by water or deprotonation occur to yield a stable eudesmane hydrocarbon precursor. nih.govnih.gov The final steps in the biosynthesis of this compound involve oxidative modifications of this hydrocarbon skeleton.

This compound is an oxygenated eudesmane, featuring ketone and hydroxyl functional groups. jlu.edu.cnresearchgate.net These modifications are typically introduced by tailoring enzymes, most commonly cytochrome P450 monooxygenases (P450s) and dehydrogenases. acs.org These enzymes catalyze regio- and stereospecific hydroxylations and subsequent oxidations on the pre-formed sesquiterpene scaffold, leading to the final structure of this compound.

| Step | Key Intermediate/Precursor | General Enzymatic Action | Result |

| 1 | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase | Farnesyl Cation |

| 2 | Farnesyl Cation | Sesquiterpene Synthase | Germacryl Cation / Germacrene A |

| 3 | Germacryl Cation / Germacrene A | Sesquiterpene Synthase | Eudesmyl Cation |

| 4 | Eudesmyl Cation | Sesquiterpene Synthase | Eudesmane Hydrocarbon Skeleton |

| 5 | Eudesmane Hydrocarbon Skeleton | Cytochrome P450s, Dehydrogenases | This compound |

Comparative Biogenetic Analysis with Structurally Related Sesquiterpenes

The biosynthetic pathway leading to this compound shares common intermediates with numerous other sesquiterpenoids. By comparing these pathways, insights into the evolutionary divergence of enzyme function and the generation of chemical diversity can be gained.

The biosynthesis of 5-epiaristolochene , a precursor to the phytoalexin capsidiol, provides a clear example of a divergent pathway from a common intermediate. documentsdelivered.com Like the proposed pathway for this compound, its synthesis is initiated by the cyclization of FPP to a germacrene A intermediate, catalyzed by 5-epi-aristolochene synthase (TEAS). nih.govnih.gov However, after the formation of the eudesmyl cation, the biosynthetic pathways diverge. Instead of being quenched to form a stable eudesmane, the cation undergoes further rearrangement to an eremophilane-type cation before a final cyclization yields the aristolochene (B1197444) skeleton. nih.gov

Geosmin (B144297) , the compound responsible for the earthy smell of soil, is a degraded C12 sesquiterpene also derived from FPP. nih.govnih.gov Its biosynthesis in organisms like Streptomyces coelicolor is catalyzed by a single bifunctional enzyme. nih.govresearchgate.net This enzyme first cyclizes FPP to germacradienol, a germacrane-type intermediate, which is then converted to geosmin. researchgate.netacs.org Although both geosmin and this compound originate from FPP and involve germacrane-like intermediates, the initial cyclization products and subsequent enzymatic transformations are distinctly different, highlighting the versatility of sesquiterpene cyclases. researchgate.net

Nature employs divergent biosynthesis to create a vast array of chemical structures from a limited set of precursors. acs.orgresearchgate.net In both plants and microorganisms, sesquiterpene biosynthesis is a hotbed of this evolutionary strategy. researchgate.net

In plant systems , sesquiterpenes are typically synthesized in the cytosol, where the precursor FPP is available. nih.gov A single plant may contain multiple sesquiterpene synthase enzymes that act on FPP to produce different hydrocarbon skeletons, which are then further diversified by tailoring enzymes like P450s.

Microbial systems , particularly fungi and actinomycetes, often organize the genes for a specific metabolic pathway into a biosynthetic gene cluster (BGC). acs.org A minimal BGC for a sesquiterpenoid might contain a gene for a sesquiterpene cyclase and one or more P450s. acs.org These clusters can produce a diverse array of related compounds through the action of promiscuous or multifunctional enzymes. This strategy differs from the more dispersed nature of biosynthetic genes often seen in plants and represents a distinct evolutionary approach to generating chemical diversity. acs.orgresearchgate.net

Enzyme Characterization and Pathway Elucidation

The biosynthesis of this compound is believed to follow the general pathway established for pterocarpans, which are derivatives of isoflavonoids. sci-hub.se This multi-step process involves a series of enzymatic reactions that construct the characteristic tetracyclic ring system of the pterocarpan (B192222) core. The pathway originates from the phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton.

The journey from the amino acid phenylalanine to the isoflavonoid (B1168493) core involves a series of key enzymatic steps. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) are instrumental in the initial stages. sci-hub.se Subsequently, chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) play pivotal roles in forming the chalcone and flavanone (B1672756) intermediates, respectively. A crucial branching point towards isoflavonoid synthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. sci-hub.se

Following the formation of the initial isoflavone scaffold, a series of tailoring enzymes, including hydroxylases, reductases, and methyltransferases, are responsible for the specific modifications that lead to the diverse array of pterocarpans observed in nature. The final ring closure to form the pterocarpan skeleton is catalyzed by pterocarpan synthase (PTS). sci-hub.se

While this compound is a pterocarpan, its structure also possesses features that may arise from terpenoid biosynthetic pathways, suggesting a potential crosstalk between these two major streams of secondary metabolism. Terpene synthases (TPSs) are a diverse family of enzymes responsible for generating the vast array of terpene skeletons from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The heartwood of Pterocarpus santalinus is known to contain various terpenoids, and it is plausible that a terpene synthase is involved in the biosynthesis of a precursor that is later integrated into the pterocarpan structure or that modifies the pterocarpan skeleton itself. thepharmajournal.com

Modifying enzymes, particularly cytochrome P450 monooxygenases (CYPs), are critical in the late stages of natural product biosynthesis, catalyzing hydroxylations, epoxidations, and rearrangements that lead to the final, often biologically active, molecule. nih.gov The specific oxygenation pattern of this compound strongly suggests the involvement of one or more CYPs in its biosynthesis. Identifying and characterizing these specific TPSs and CYPs from Pterocarpus santalinus is a key area of ongoing research.

Table 1: Key Enzyme Families Implicated in this compound Biosynthesis

| Enzyme Family | General Function in Pterocarpan/Terpenoid Biosynthesis | Potential Role in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylpropanoid pathway initiation | Formation of the C6-C3 precursor |

| Chalcone Synthase (CHS) | Flavonoid/Isoflavonoid backbone synthesis | Construction of the C6-C3-C6 skeleton |

| Isoflavone Synthase (IFS) | Key step in isoflavonoid biosynthesis | Diversion of metabolic flux towards isoflavonoids |

| Pterocarpan Synthase (PTS) | Final ring closure to form the pterocarpan core | Formation of the fundamental pterocarpan structure |

| Terpene Synthase (TPS) | Synthesis of diverse terpene skeletons | Potential formation of a terpenoid precursor or modification |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation and other oxidative modifications | Introduction of specific oxygen functionalities |

The genes encoding the enzymes for a specific biosynthetic pathway are often located in close proximity on the chromosome, forming what is known as a biosynthetic gene cluster (BGC). nih.gov The recent sequencing of the Pterocarpus santalinus genome and transcriptome provides an unprecedented opportunity to identify the BGC responsible for this compound production. researchgate.netnih.gov

Genome mining is a powerful computational approach to identify putative BGCs within a sequenced genome. By searching for the presence of genes encoding key enzymes, such as terpene synthases and cytochrome P450s, within a defined genomic region, researchers can pinpoint candidate clusters for further investigation. The availability of the Pterocarpus santalinus genome allows for targeted searches for genes homologous to known isoflavonoid and terpenoid biosynthetic genes. researchgate.netnih.gov The co-localization of these genes would provide strong evidence for their involvement in a shared metabolic pathway.

Comparative genomics, where the genome of P. santalinus is compared with that of other pterocarpan-producing legumes, can also help to identify conserved BGCs and highlight genes that may be unique to this compound biosynthesis.

Once candidate genes are identified through genome mining, their function must be experimentally validated. This is typically achieved through heterologous expression, where the gene of interest is expressed in a model organism, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. The engineered organism is then supplied with a putative substrate, and the reaction products are analyzed to determine the enzymatic function of the protein.

Transcriptome analysis of Pterocarpus santalinus heartwood, the tissue where this compound accumulates, can reveal which genes are highly expressed and therefore likely to be involved in its biosynthesis. researchgate.net By correlating the expression levels of candidate genes with the accumulation of this compound and its putative precursors, researchers can build a more complete picture of the biosynthetic pathway.

Genetic and Genomic Approaches to Uncover Biosynthetic Gene Clusters

Biotransformation and Metabolic Fates of this compound Analogues

Biotransformation studies utilize microorganisms, such as fungi and bacteria, or their isolated enzymes to modify the structure of a lead compound, potentially leading to the creation of novel analogues with improved biological activity. nih.govijpbs.com While specific biotransformation studies on this compound are not yet reported, the metabolism of related pterocarpans has been investigated. Fungi, in particular, are known to be adept at metabolizing isoflavonoids, often through hydroxylation, methylation, and glycosylation reactions.

The metabolic fate of this compound analogues in vivo is also an important area of research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is crucial for any potential therapeutic application. Studies on the metabolism of other dietary isoflavonoids have shown that they undergo extensive modification by gut microbiota and host enzymes. sci-hub.se It is likely that this compound analogues would follow similar metabolic pathways.

Table 2: Potential Biotransformation Reactions for Pterocarpan Analogues

| Reaction Type | Mediating Organism/Enzyme Class | Potential Outcome |

| Hydroxylation | Fungi (e.g., Aspergillus, Penicillium), Cytochrome P450s | Increased polarity, altered biological activity |

| O-Methylation | Fungi, O-methyltransferases | Altered solubility and receptor binding |

| Glycosylation | Bacteria, Fungi, Glycosyltransferases | Increased water solubility, altered bioavailability |

| Demethylation | Fungi, Bacteria | Creation of new hydroxyl groups |

| Reduction | Gut microbiota | Saturation of double bonds |

Chemical Synthesis and Structural Modification of Isopterocarpolone and Its Analogues

Total Synthesis Approaches to Isopterocarpolone Scaffolds

Total synthesis aims to construct a target molecule from simple, commercially available precursors. For this compound, total synthesis efforts have focused on building its intricate eudesmane (B1671778) skeleton with precise control over stereochemistry.

Enantioselective Total Synthesis of (+)-5α-hydroxy-isopterocarpolone

The first total synthesis of (+)-5α-hydroxy-isopterocarpolone, an oxygenated eudesmane found in the Chinese folk medicine Artemisia eriopoda, was achieved starting from (+)-dihydrocarvone. researchgate.netjlu.edu.cn This synthesis successfully constructed the desired enantiomer, highlighting the importance of stereochemical control in natural product synthesis. researchgate.netjlu.edu.cn

Key Synthetic Strategies and Methodologies (e.g., Multi-step Sequences, Stereocontrol)

The total synthesis of this compound and related eudesmane sesquiterpenoids often involves multi-step sequences employing various strategic reactions to assemble the bicyclic core and introduce functional groups with the correct relative and absolute stereochemistry. Key methodologies in such syntheses include stereoselective transformations to control the configuration of chiral centers. For instance, the synthesis of (+)-5α-hydroxy-isopterocarpolone from (+)-dihydrocarvone involved stereoselective steps to build the eudesmane scaffold. researchgate.netjlu.edu.cn The control of stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities. youtube.comrsc.org

Synthetic strategies for constructing eudesmane skeletons and related sesquiterpenes have been reviewed, covering various approaches to achieve stereocontrolled synthesis. researchgate.net These strategies often involve the formation of cyclic systems and the precise placement of substituents.

Synthesis of Precursors and Stereoselective Intermediate Derivatization

The total synthesis of this compound and its analogues relies on the efficient synthesis of key precursors and their subsequent stereoselective derivatization. For the synthesis of (+)-5α-hydroxy-isopterocarpolone, (+)-dihydrocarvone served as the starting material. researchgate.netjlu.edu.cn Intermediate compounds were stereoselectively prepared in multiple steps. researchgate.netjlu.edu.cn

Stereoselective intermediate derivatization is critical to establish the correct configuration at the chiral centers of the this compound scaffold. This can involve various reactions such as stereoselective cyclizations, additions, and functional group interconversions guided by existing stereocenters or the use of chiral reagents or catalysts. umontpellier.frnih.gov The precise control over these transformations ensures the formation of the desired stereoisomer.

Semisynthesis and Derivatization Studies

Semisynthesis involves starting from a naturally occurring compound and chemically modifying it to obtain the desired target molecule or its analogues. Derivatization studies explore chemical transformations on this compound or its naturally occurring precursors to create a library of related compounds.

Selective Functional Group Transformations

Selective functional group transformations are fundamental in the semisynthesis and derivatization of this compound. These reactions allow for the modification of specific functional groups within the molecule while leaving others untouched. This selectivity is essential for introducing diversity and modulating properties. Examples of common functional group transformations in organic synthesis include oxidation, reduction, nucleophilic substitutions, and additions. solubilityofthings.comub.eduorganic-synthesis.comfiveable.me Applying these transformations selectively to this compound or its precursors can lead to novel analogues with altered chemical and biological characteristics.

Introduction of Diverse Substituents for Activity Modulation

Introducing diverse substituents onto the this compound scaffold through semisynthesis and derivatization is a strategy to modulate its activity and explore structure-activity relationships. This involves chemically modifying different positions of the molecule with various chemical groups. researchgate.net The nature and position of these substituents can significantly impact the compound's physical properties, metabolic stability, and interactions with biological targets. By systematically introducing different substituents, researchers can generate libraries of this compound analogues to identify compounds with improved or novel properties.

Chemoenzymatic Synthesis Strategies

The discovery of the native production of this compound by Streptomyces sp. RM-14-6, an Appalachian isolate, represents a significant development in understanding its origin and potential synthesis routes. thegoodscentscompany.comctdbase.orgwikipedia.orgnih.gov While this compound was previously thought to be exclusively a plant metabolite, its isolation from a bacterial source highlights the involvement of microbial biosynthetic pathways. thegoodscentscompany.comctdbase.org

Microbial biosynthesis of terpenoids, including sesquiterpenes like this compound, typically involves the enzymatic cyclization of isoprenoid precursors. fishersci.ca The universal precursors for terpene synthesis are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). fishersci.ca These C5 units are condensed by prenyltransferases to form longer chain isoprenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). fishersci.ca Sesquiterpenes are derived from FPP. fishersci.ca Terpene synthases (cyclases) then catalyze the cyclization of these acyclic precursors to yield the diverse array of terpene structures. fishersci.ca

The structure of this compound, a sesquiterpene, suggests that its biosynthesis in Streptomyces sp. RM-14-6 likely involves one or more unique enzymatic transformations acting on an isoprenoid precursor like FPP. thegoodscentscompany.comctdbase.org This bacterial production sets the stage for the elucidation of the specific bacterial biosynthetic machinery responsible for this compound formation. thegoodscentscompany.comctdbase.org Understanding these enzymes and their catalytic mechanisms is crucial for developing chemoenzymatic synthesis strategies.

Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes in combination with chemical reactions. In the context of this compound, this could involve identifying and utilizing the specific terpene synthase or other modifying enzymes from Streptomyces sp. RM-14-6 to perform key steps in the synthesis, potentially starting from readily available isoprenoid precursors or late-stage intermediates. The study of related bacterial terpenoid cyclases from Streptomyces species, such as those involved in the synthesis of geosmin (B144297) or other sesquiterpenes, provides valuable insights into the potential enzymatic reactions involved in this compound biosynthesis. thegoodscentscompany.comctdbase.orgfishersci.com

While the specific enzymatic steps for this compound biosynthesis in Streptomyces sp. RM-14-6 are yet to be fully elucidated, the native production by this bacterium strongly indicates the feasibility of an enzyme-catalyzed route. thegoodscentscompany.comctdbase.org This knowledge can guide efforts to isolate and characterize the relevant enzymes, which could then be employed in in vitro chemoenzymatic synthesis or through engineered microbial cell factories.

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of complex natural products like sesquiterpenes often presents significant challenges due to their intricate structures, multiple stereocenters, and sometimes sensitive functional groups. While a total synthesis of 5 alpha-hydroxy-isopterocarpolone from (+)-dihydrocarvone has been reported, showcasing a purely chemical approach to a related structure, the synthesis of this compound itself, particularly in a stereoselective and efficient manner, can be complex. thegoodscentscompany.com Chemical synthesis routes may involve multiple steps, requiring careful control of reaction conditions and potentially leading to the formation of unwanted byproducts or racemic mixtures.

The recent discovery of the native bacterial production of this compound by Streptomyces sp. RM-14-6 highlights the potential for alternative, potentially more efficient, synthetic approaches. thegoodscentscompany.comctdbase.orgwikipedia.orgnih.gov However, fully harnessing this potential involves its own set of challenges. A primary challenge lies in the complete elucidation of the biosynthetic pathway in Streptomyces sp. RM-14-6. Identifying the specific genes encoding the enzymes involved in this compound biosynthesis, particularly the cyclase responsible for forming its core structure, is a critical step. thegoodscentscompany.comctdbase.org

Future directions in this compound synthesis are strongly linked to leveraging biological systems and advanced synthetic methodologies:

Elucidation of the Biosynthetic Pathway: A key future direction is the detailed investigation of the enzymatic machinery in Streptomyces sp. RM-14-6. This involves genome mining to identify putative terpene synthase genes and subsequent functional characterization of the enzymes. thegoodscentscompany.comctdbase.orgfishersci.cawikipedia.org Understanding the sequence of enzymatic transformations and the structures of intermediates will provide valuable blueprints for both chemoenzymatic and biomimetic synthesis. thegoodscentscompany.comctdbase.org

Chemoenzymatic Route Development: Once the key enzymes are identified, developing efficient chemoenzymatic routes becomes feasible. This could involve producing the enzymes recombinantly and using them as biocatalysts for specific steps, potentially in combination with chemical transformations for steps not catalyzed by available enzymes. fishersci.ca This approach can offer improved stereo- and regioselectivity compared to purely chemical methods.

Synthetic Biology and Metabolic Engineering: Engineering microbial hosts, such as E. coli or other Streptomyces strains, to produce this compound through heterologous expression of the biosynthetic genes is a promising future direction. fishersci.cafishersci.com Metabolic engineering can be employed to optimize the production of isoprenoid precursors and channel metabolic flux towards this compound biosynthesis, potentially leading to sustainable and scalable production. fishersci.cawikipedia.org

Exploration of Analogues: Understanding the biosynthetic pathway can also facilitate the enzymatic or chemoenzymatic synthesis of this compound analogues by modifying the substrate or using enzyme variants. This is important for exploring the chemical space around this compound and potentially developing compounds with altered or improved properties. wikipedia.org

Advanced Synthetic Methodologies: Alongside biocatalytic approaches, advancements in chemical synthesis, including the use of photocatalysis, flow chemistry, and machine learning-assisted retrosynthesis planning, can contribute to more efficient and sustainable total synthesis routes for this compound and its analogues. ontosight.ai

The complexity of the this compound structure and the recent discovery of its bacterial origin underscore the importance of integrating chemical and biological approaches for its efficient and sustainable synthesis in the future.

Biological Activities and Molecular Mechanisms of Isopterocarpolone Excluding Clinical Data

In Vitro Biological Activity Profiling

In vitro profiling provides insights into the direct interactions of Isopterocarpolone with specific enzymes and cell types, as well as its antioxidant capabilities.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, acetylcholinesterase)

Research indicates that this compound can exhibit inhibitory effects on certain enzymes. Studies on Pterocarpus santalinus heartwood, a source from which this compound has been isolated, showed that isolated compounds, including potentially this compound, displayed moderate inhibition of α-glucosidase and α-amylase. researchgate.netnih.gov These enzymes are involved in carbohydrate digestion, and their inhibition can impact glucose absorption. mdpi.comscielo.brjapsonline.com While the specific inhibitory activity of isolated this compound on acetylcholinesterase is not explicitly detailed in the provided search results, other sesquiterpenes have been investigated for such activity, particularly in the context of neurological conditions. scielo.br

Cellular Level Investigations

Investigations at the cellular level have explored the impact of this compound on fundamental biological processes within cells.

This compound, like other natural compounds, has been investigated for its antioxidant properties and ability to scavenge free radicals. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) which can cause cellular damage. nih.govnih.govoatext.com While direct data on this compound's specific radical scavenging IC50 values were not found, the presence of such activity is often associated with phenolic and flavonoid compounds, which can co-occur with sesquiterpenes in plant extracts. nih.govresearchgate.net Sesquiterpenes themselves can also possess antioxidant properties. nih.gov

Studies have explored the antiproliferative effects of compounds, including those structurally related to this compound, on cancer cell lines. Arbusculin A and compounds derived from a synthetic intermediate showed significant cell growth inhibitory activity against murine lymphocytic leukemia (P-388) in vitro. researchgate.net While this finding pertains to related compounds, it suggests a potential area of investigation for this compound itself. Murine lymphocytic leukemia P-388 is a cell line commonly used in initial screenings for potential anticancer agents. nih.govnih.govhaematologica.orgoncotarget.com

Sesquiterpenes are known for their diverse biological activities, including anti-inflammatory effects. researchgate.netnih.govresearchgate.net Inflammation involves complex pathways, including the modulation of enzymes like cyclooxygenase (COX) which are crucial in the synthesis of prostaglandins. nih.govnih.govjpp.krakow.pl While the provided results mention the anti-inflammatory potential of sesquiterpenes and the role of cyclooxygenase inhibition, specific data detailing this compound's direct modulation of cyclooxygenase or prostaglandin (B15479496) formation in vitro were not explicitly available. researchgate.netnih.govnih.govjpp.krakow.pl

This compound has demonstrated antifungal activities in vitro. researchgate.net Specifically, it has shown inhibitory effects against fungal phytopathogens such as Rhizoctonia solani. researchgate.netekb.egijat-aatsea.comacademicstrive.comnih.govresearchgate.net Rhizoctonia solani is a significant soil-borne pathogen affecting various crops. ekb.egijat-aatsea.comacademicstrive.comnih.govresearchgate.net While the precise mechanisms of antifungal action, such as disruption of the fungal cell wall, for this compound are not detailed in the search results, studies on other antifungal agents explore such mechanisms. nih.gov

Antibacterial Activities

Studies have indicated that this compound, among other compounds, may contribute to the antibacterial properties observed in extracts from its source organisms. For instance, extracts of Pterocarpus santalinus have demonstrated antibacterial activity against various bacteria, including Escherichia coli, Alcaligenes faecalis, Enterobacter aerogenes, and Pseudomonas aeruginosa. core.ac.uk The mechanisms proposed for the antibacterial effects of compounds found in these extracts include the disruption of bacterial cell walls and the inactivation of microbial enzymes, transport proteins, and adhesins. core.ac.uk Gold nanoparticles synthesized using P. santalinus bark extract also showed a bacteriostatic effect against Staphylococcus aureus and Pseudomonas aeruginosa. core.ac.uk While this compound has been identified in P. santalinus, the specific contribution and mechanism of this compound itself to this antibacterial activity require further detailed investigation. nih.gov Some studies on sesquiterpenoids, a class of compounds to which this compound belongs, isolated from other sources like Atractylodes japonica, have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For example, atractylenolide I, a related sesquiterpenoid, has been reported to inhibit MRSA. researchgate.net

Immunomodulatory Effects

This compound has been mentioned in the context of immunomodulatory effects observed in extracts containing this compound. Extracts of Tridax procumbens, which contains this compound, have been reported to exhibit immunomodulatory activity in experimental animals. innovareacademics.ininnovareacademics.in This activity includes stimulating a cell-mediated immune response by increasing the number of leukocytes, plasma cells, and splenic leukocytes, thereby increasing the phagocytic index. innovareacademics.ininnovareacademics.in Sesquiterpene lactones, a group that includes compounds structurally related to this compound, are known to induce delayed-type hypersensitivity reactions and can prevent anaphylactic reactions by blocking IgE interactions and inhibiting mast cell degranulation. innovareacademics.ininnovareacademics.inscience.gov While these effects are observed with extracts containing this compound, the direct immunomodulatory mechanisms solely attributable to this compound necessitate more specific research.

Molecular Target Identification and Binding Assays

Research into the molecular targets of this compound and its binding interactions is an ongoing area of study.

Receptor Binding Studies

Specific receptor binding studies focused exclusively on this compound are limited in the provided search results. However, related studies on other bioactive compounds from natural sources utilize techniques like molecular docking to predict binding interactions with various receptors and enzymes involved in disease pathways, such as those related to inflammation (e.g., NLRP3, iNOS) or metabolic disorders (e.g., α-glucosidase, α-amylase). nih.govnih.gov These computational approaches can provide insights into potential targets and guide further experimental validation.

Protein-Ligand Interaction Analysis

Protein-ligand interaction analysis, often employing in silico molecular docking, has been used in studies involving compounds isolated from sources where this compound is found. For instance, molecular docking analysis has been performed on compounds from Pterocarpus santalinus heartwood to investigate their drug-likeness and interactions with enzymes like α-glucosidase and α-amylase. nih.govacs.org While this compound was isolated in one such study, the detailed protein-ligand interaction analysis specifically for this compound with identified targets is not explicitly detailed in the provided snippets. nih.gov General protein-ligand interaction studies are crucial for understanding how a compound exerts its biological effects by binding to specific proteins, such as enzymes or receptors. e-century.usnih.gov

In Vivo Mechanistic Studies (Non-Human Model Systems)

In vivo studies using non-human model systems have been conducted to investigate the mechanistic effects of extracts containing this compound, particularly in the context of anti-hyperglycemic activity.

Assessment of Anti-hyperglycemic Effects and Insulin (B600854) Response at Cellular Level

Extracts of Pterocarpus santalinus, which contain this compound, have shown anti-hyperglycemic effects in alloxan-induced diabetic rats. core.ac.ukresearchgate.netjabonline.in These studies in non-human models suggest that the extracts can reduce elevated blood glucose levels. core.ac.ukjabonline.in The proposed mechanisms for these anti-diabetic effects include the activation of remnant beta cells, improvement of insulin response at the cellular level, or having an insulin-like effect. core.ac.ukresearchgate.net Some active principles from Tridax procumbens extracts have also been suggested to help regenerate pancreatic beta-cells, potentiate insulin release, stimulate peripheral glucose utilization, or enhance glycolytic and glycogenic processes by decreasing glycogenolysis and gluconeogenesis. innovareacademics.in While these in vivo studies in animal models demonstrate the potential of the source extracts, further research is needed to specifically isolate and confirm the direct contribution and cellular-level mechanisms of this compound to these anti-hyperglycemic effects and insulin response improvements.

Evaluation of Hepatoprotective Mechanisms against Oxidative Damage

Oxidative stress is a significant factor in liver injury, contributing to damage through the generation of reactive oxygen species (ROS) and the subsequent imbalance of the oxidant-antioxidant system. nih.govsilae.itcmu.ac.th This oxidative damage can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately causing cellular injury and potentially activating inflammation and apoptosis in hepatic cells. nih.govsilae.it

While the provided search results discuss hepatoprotective effects against oxidative damage in general and in the context of Pterocarpus santalinus extracts nih.govsilae.itcmu.ac.thbrieflands.comresearchgate.netsemanticscholar.org, direct specific details on the hepatoprotective mechanisms of isolated this compound against oxidative damage are not explicitly detailed within the search snippets. Pterocarpus santalinus, which contains this compound, has been reported to have hepatoprotective properties attributed to its bioactive compounds, including terpenoids and phenolic compounds, which possess antioxidant and anti-inflammatory activities. researchgate.net These compounds may protect against oxidative damage by inhibiting or quenching free radicals and ROS. brieflands.comjaims.in

Studies on Antipyretic Mechanisms

Fever is a physiological response often triggered by stimuli, leading to elevated body temperature due to increased levels of prostaglandin E2 (PGE2) in the hypothalamus. nih.gov Antipyretic drugs commonly work by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing PGE2 levels. nih.gov Other proposed mechanisms include reducing proinflammatory mediators, enhancing anti-inflammatory signals, or boosting antipyretic messages in the brain. nih.gov

Research on Pterocarpus santalinus heartwood extract has shown dose-dependent antipyretic activity in animal models by reducing rectal temperature in brewer's yeast-induced pyrexia in Wistar rats. core.ac.uk The phytochemicals in P. santalinus, including flavonoids, alkaloids, and saponins, are believed to contribute to this activity by preventing the activation of cyclooxygenase and prostaglandin formation. core.ac.ukresearchgate.net this compound is a constituent of P. santalinus heartwood jabonline.injaims.in, suggesting it may play a role in these observed antipyretic effects, potentially through mechanisms involving prostaglandin synthesis inhibition, although specific studies focusing solely on this compound's antipyretic mechanism were not found in the provided snippets.

Neuroprotective Effects in Animal Models (e.g., anticholinesterase activity)

Neuroprotective effects can involve various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for managing neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the synaptic cleft. frontiersin.orgmdpi.comdergipark.org.tr Oxidative stress and neuroinflammation also play roles in neurodegeneration. researchgate.netfrontiersin.org

Terpenoids, a class of compounds that includes this compound, have demonstrated potential neuroprotective effects against various insults, including oxidative stress and excitotoxicity. researchgate.netsemanticscholar.org Studies on Pterocarpus santalinus have indicated anticholinesterase activity, with terpenoids identified as being responsible for these neuroprotective effects. core.ac.ukresearchgate.net While the search results confirm the presence of this compound in P. santalinus and mention its potential neuroprotective actions linked to anticholinesterase activity and anti-radical properties core.ac.ukresearchgate.netfrontiersin.org, specific experimental data on this compound's neuroprotective effects or anticholinesterase activity in animal models were not detailed in the provided snippets. Sesquiterpenes from other sources have shown neuroprotective effects by decreasing ROS formation and AChE activity in animal models. semanticscholar.org

Computational Approaches to Biological Activity

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools in drug discovery and the investigation of ligand-target interactions. mdpi.comfrontiersin.orgnih.gov These techniques allow for the prediction of binding affinities and the study of dynamic interactions between molecules. mdpi.comfrontiersin.orgnih.gov

In silico Docking Simulations for Enzyme Inhibition

In silico molecular docking is used to predict the binding pose and affinity of a ligand to a target protein, providing insights into potential enzyme inhibition. mdpi.comdergipark.org.tracs.orgnih.govbanglajol.info This method helps in understanding the nature of interactions, such as hydrogen bonding and ionic interactions, between the ligand and the enzyme's active site. acs.org Docking studies can complement in vitro enzymatic assays and assist in the identification of potential drug candidates. acs.orgnih.govresearchgate.net

Studies involving Pterocarpus santalinus constituents, including this compound, have utilized in silico docking to assess their inhibitory potential against enzymes like α-glucosidase and α-amylase. acs.orgresearchgate.net These simulations have indicated strong affinity of the isolated compounds towards these enzymes, supported by the formation of hydrogen bonds and ionic interactions. acs.org For instance, docking analysis has been used to compliment enzymatic assay outcomes, confirming the inhibitory potential of compounds from P. santalinus. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the behavior of ligands and proteins over time. mdpi.comfrontiersin.orgnih.govyoutube.com Unlike static docking, MD simulations account for the flexibility of both the ligand and the target, offering a more realistic representation of their interactions. frontiersin.orgyoutube.com These simulations are crucial for understanding conformational changes upon binding, evaluating binding energetics and kinetics, and identifying potential binding sites. mdpi.comfrontiersin.orgnih.govbiorxiv.org

MD simulations can be used to study ligand-target recognition processes, providing insights beyond the static "lock-and-key" model by incorporating the "induced-fit" theory and the dynamic nature of proteins. frontiersin.org They can help predict binding free energies and explore the conformational diversity of binding pockets. nih.gov While the general application of MD simulations in studying ligand-target interactions is well-established mdpi.comfrontiersin.orgnih.govyoutube.combiorxiv.org, specific details or reported studies utilizing MD simulations specifically for this compound were not found in the provided search results. However, the principles of MD simulations are applicable to studying the dynamic interactions of this compound with its potential biological targets.

Prediction of Biological Activity Profiles

Computational tools can predict the biological activity spectrum of chemical compounds based on their structural similarity to known active substances. way2drug.comzenodo.orgakosgmbh.de These prediction methods analyze structure-activity relationships to estimate the probability of a compound exhibiting certain biological effects, including pharmacological and toxicological activities. way2drug.comzenodo.org This in silico prediction can help prioritize compounds for experimental testing and identify potential new indications for existing compounds. zenodo.orgakosgmbh.de

The Prediction of Activity Spectra for Substances (PASS) is an example of such a tool that predicts biological activities based on 2D structural formulas. zenodo.orgakosgmbh.de It compares the input structure with a large database of known compounds and their activities, providing a spectrum of predicted biological effects with associated probabilities. way2drug.comzenodo.orgakosgmbh.de While the search results describe the general methodology and application of such prediction tools way2drug.comzenodo.orgakosgmbh.de, specific predicted biological activity profiles for this compound using these methods were not provided in the snippets. However, the structure of this compound could be used as input for such tools to generate a predicted activity spectrum.

Structure Activity Relationship Sar Studies of Isopterocarpolone and Its Analogues

Correlating Structural Features with Observed Biological Activities

Direct, comprehensive studies correlating specific structural features of isopterocarpolone with a broad spectrum of biological activities are not extensively documented. One study reported this compound as inactive in antibacterial, antifungal, and general cytotoxicity assays. nih.gov Conversely, another investigation noted moderate inhibition of α-glucosidase and α-amylase by compounds isolated from Pterocarpus santalinus heartwood, including this compound. researchgate.net This suggests that while it may lack broad-spectrum antimicrobial or cytotoxic effects, it could possess more targeted enzymatic inhibitory properties.

Impact of Functional Group Modifications (e.g., hydroxylation, esterification)

The impact of functional group modifications on the biological activity of this compound has not been detailed in the provided search results. However, related eudesmane-type sesquiterpenoids from bacterial sources can feature hydroxyl or alkene functional groups, which can be modified, for example, with phenylacetate (B1230308) and aminobenzoate derivatives. nih.gov The presence of a ketone group at the 2-position and hydroxyl groups at other positions in the eudesmane (B1671778) skeleton of this compound are key functional groups. Modifications such as hydroxylation or esterification at different positions could potentially alter its polarity, solubility, and ability to interact with biological molecules, thereby influencing its activity. Studies on other natural products, like epolactaene (B1671538) derivatives, have shown that modifications, including those impacting the epoxylactam moiety and side chains, affect their ability to inhibit cancer cell growth and interact with targets like Hsp60. nih.gov

SAR in the Context of Specific Cellular or Molecular Targets

The SAR of this compound in the context of specific cellular or molecular targets is not extensively detailed in the search results. While some sesquiterpenoids are known to interact with targets like NF-κB, STAT, Hsp60, and GAPDH, specific targets for this compound are less explored. nih.govnih.govscience.gov The observation that this compound showed moderate inhibition against α-glucosidase and α-amylase in one study suggests these enzymes could be potential molecular targets. researchgate.net Further research would be needed to elucidate the precise binding sites and mechanisms of inhibition.

Studies on other natural products highlight how structural features dictate target interaction. For instance, the prenylbenzoyl moiety in aminocoumarins is proposed to contribute to bacterial uptake and affinity to DNA gyrase. nih.gov The specific arrangement of functional groups and the bicyclic eudesmane core in this compound would determine its ability to bind to the active sites of enzymes like α-glucosidase and α-amylase, or interact with other potential cellular targets.

Rational Design of this compound Derivatives for Enhanced or Modified Activities

Information specifically on the rational design of this compound derivatives for enhanced or modified activities is not present in the provided search results. Rational design in natural product chemistry typically involves using SAR information to guide the synthesis of modified analogues with improved potency, selectivity, or desired pharmacological properties. Given the limited detailed SAR data available for this compound itself, the rational design of its derivatives is likely in early stages or not widely reported.

However, the isolation of this compound and related eudesmanes from natural sources, combined with the known bioactivities of other sesquiterpenoids, provides a basis for potential future rational design efforts. Understanding the structural requirements for the observed moderate enzyme inhibition researchgate.net or lack of activity in other assays nih.gov would be crucial for designing derivatives with enhanced inhibitory effects or novel activities. This would involve targeted modifications of the ketone, hydroxyl, and alkene functionalities, as well as alterations to the stereochemistry, guided by computational modeling and experimental validation.

Data Table: Enzyme Inhibition by Pterocarpus santalinus Compounds (including this compound)

| Compound | α-Glucosidase Inhibition | α-Amylase Inhibition |

| This compound | Moderate | Moderate |

| Other isolated compounds from P. santalinus | Varied | Varied |

Note: Specific IC50 values for this compound were not provided in the abstract of the cited source researchgate.net, only described as "moderate inhibition".

Analytical Methodologies for Isopterocarpolone Quantification and Quality Control

Quantitative Analysis Techniques

Quantitative analysis techniques are employed to determine the precise amount or concentration of isopterocarpolone present in a sample. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used approach for the analysis of natural products, including sesquiterpenes.

HPLC-Photodiode Array (PDA) detection is a common and effective technique for the simultaneous identification and quantification of multiple compounds within a sample. upm.edu.myshimadzu.commdpi.comnih.gov The PDA detector captures the full UV-Vis absorption spectrum of eluting compounds, allowing for peak identification based on retention time and spectral characteristics, and quantification based on peak area or height at a specific wavelength. nih.govnih.gov This is particularly useful when analyzing complex extracts that may contain this compound alongside other compounds. HPLC-PDA methods have been developed and validated for the simultaneous quantification of various natural compounds in plant extracts, demonstrating good resolution and linearity. upm.edu.mymdpi.comnih.gov

The combination of HPLC with both Ultraviolet (UV) and Evaporative Light Scattering Detection (ELSD) can be advantageous for analyzing compounds with varying spectroscopic properties. While UV detection is suitable for compounds with chromophores that absorb UV-Vis light, ELSD is a universal detector that can detect semi-volatile and non-volatile analytes regardless of their spectroscopic properties. peakscientific.comresearchgate.net ELSD works by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the scattered light from the remaining analyte particles. peakscientific.com This makes HPLC-ELSD particularly useful for compounds that lack a strong UV chromophore. peakscientific.comresearchgate.net Although specific applications for this compound using combined UV-ELSD were not found in the search results, the principles of these detectors suggest that such a setup could be valuable if this compound's UV absorbance is weak or if analyzing samples containing a mix of UV-absorbing and non-UV-absorbing components. HPLC-ELSD methods have been applied to the analysis of various compounds, including phospholipids (B1166683) and other natural substances. researchgate.netnih.govsielc.com

Validation of analytical methodologies is a critical process to ensure that the method is suitable for its intended purpose. ajpaonline.comdemarcheiso17025.comich.orgfda.gov Regulatory guidelines, such as those from ICH and FDA, outline the key validation parameters. ajpaonline.comdemarcheiso17025.comich.orgfda.goveuropa.eueuropa.eueuropa.eu These parameters typically include:

Accuracy: The closeness of test results obtained by the method to the true value. ajpaonline.comeuropa.eu It is often assessed by analyzing samples with known concentrations or by spiking placebo matrices with known amounts of the analyte. ajpaonline.com

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ajpaonline.comeuropa.eu Precision can be evaluated at different levels, including repeatability (within-run) and intermediate precision (between-run, different days, analysts, or equipment). europa.eueuropa.eu

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. ajpaonline.comeuropa.eu Linearity is typically established by analyzing a series of samples at different concentrations. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. europa.eu

Recovery: The efficiency of the extraction or sample preparation process, determined by comparing the analytical results of spiked samples to the theoretical amount added. ajpaonline.com

Validated analytical methods are characterized by acceptable levels for these parameters, ensuring reliable and consistent results for the quantification of the analyte. europa.eumdpi.com

Standardization and Quality Control of this compound-Containing Extracts